molecular formula C13H10O B179424 Benzophenone-carbonyl-13C CAS No. 32488-48-5

Benzophenone-carbonyl-13C

Cat. No. B179424
CAS RN: 32488-48-5
M. Wt: 183.21 g/mol
InChI Key: RWCCWEUUXYIKHB-KCKQSJSWSA-N
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Description

Benzophenone-carbonyl-13C, also known as Diphenylmethanone-13C, is an organic compound with the molecular formula (C6H5)2 13CO . It has a molecular weight of 183.21 g/mol . The compound is used in various applications, including as an ingredient in sunscreens to absorb UV radiation .


Molecular Structure Analysis

The molecular structure of Benzophenone-carbonyl-13C consists of two phenyl groups attached to a carbonyl group . The carbon of the carbonyl group is a Carbon-13 isotope . The InChI string for Benzophenone-carbonyl-13C is InChI=1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i13+1 .


Physical And Chemical Properties Analysis

Benzophenone-carbonyl-13C is a solid compound . It has a boiling point of 305 °C and a melting point of 47-51 °C . The compound has a topological polar surface area of 17.1 Ų .

Scientific Research Applications

  • NMR Studies of Carbonyl Carbon in Benzophenone : Kempf et al. (1972) investigated the 13C^{13}C resonance of the carbonyl carbon in benzophenone using Fourier transform NMR, providing insights into the orientations of the major axis systems of the chemical shift tensor relative to crystallographic axes in the compound (Kempf, Spiess, Haeberlen, & Zimmermann, 1972).

  • ENDOR Studies of Triplet Excited Benzophenone : Hochstrasser, Scott, & Zewail (1978) explored the ENDOR spectrum of 13C^{13}C substituted benzophenone, revealing details about hyperfine tensor and fine structure constants, which are crucial for understanding the molecular structure and dynamics of this compound (Hochstrasser, Scott, & Zewail, 1978).

  • Analysis of Chemical Shift in Organic Solids : Kempf et al. (1974) conducted a study on the 13C^{13}C resonance of carbonyl and carboxyl carbons in benzophenone and related compounds, offering significant insights into the shielding tensor and molecular orbital contributions in these substances (Kempf, Spiess, Haeberlen, & Zimmermann, 1974).

  • Spin Density Studies in Triplet Benzophenone : Chan & Mushlin (1979) analyzed the lowest photoexcited triplet state of benzophenone, utilizing optically detected ENDOR to determine hyperfine coupling tensors, contributing to the understanding of molecular spin densities and electron localization (Chan & Mushlin, 1979).

  • Magnetic Resonance Spectra Analysis : Mucha & Pratt (1977) described the angular dependence of optically detected magnetic resonance spectra of triplet states of benzophenone, including 13C^{13}C-benzophenone, providing valuable data on spin–spin and spin–orbit contributions (Mucha & Pratt, 1977).

Safety And Hazards

Benzophenone-carbonyl-13C may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life and harmful to aquatic life with long-lasting effects .

Future Directions

Relevant Papers

Several papers have been published on benzophenone compounds, including Benzophenone-carbonyl-13C. For instance, a paper titled “Conformational Preferences of ortho-Substituted Benzophenones. Correlations Between Carbon-13 Nuclear Magnetic Resonance Shieldings and Calculated Torsional Angles” discusses the conformational properties of some benzophenones . Another paper titled “Carbon-13 Isotope Effects in 13C NMR Spectra of Some Carbonyl Compounds” provides data on the NMR spectra of various aromatic carbonyl compounds .

properties

IUPAC Name

diphenyl(113C)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i13+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCCWEUUXYIKHB-KCKQSJSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[13C](=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457552
Record name Diphenyl(~13~C)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzophenone-carbonyl-13C

CAS RN

32488-48-5
Record name Diphenyl(~13~C)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32488-48-5
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Synthesis routes and methods I

Procedure details

2-hydrosybenzophenone, 2,4-dihydroxybenzophenone, 2,2′,4-trihydroxybenzophenone, 2,2′,4,4′-tetrahydroxy benzophenone, and 2,2′-dihydroxy-4-methoxy dibenzophenone.
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2,2′-dihydroxy-4-methoxy dibenzophenone
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Synthesis routes and methods II

Procedure details

In the manner given in Example 24, 1-[4-(trifluoromethyl)-α-phenyl-0-tolyl]imidazole in acetic acid is heated with Jones' reagent to give 5-(trifluoromethyl)-2-imidazo-1-yl)benzophenone.
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1-[4-(trifluoromethyl)-α-phenyl-0-tolyl]imidazole
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Synthesis routes and methods III

Procedure details

In the manner given in Example 2, 2'-chloro-5-nitro-2-(4H-1,2,4-triazol-4-yl)benzophenone in xylene is heated with paraformaldehyde to 118°-124° C to give 2'-chloro-5-nitro-2-]3,5-bis(hydroxymethyl)-4H-1,2,4-triazol-4-yl]benzophenone.
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2'-chloro-5-nitro-2-(4H-1,2,4-triazol-4-yl)benzophenone
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Synthesis routes and methods IV

Procedure details

In the manner given in Example 17, 2'-chloro-5-nitro-2-[2-(hydroxymethyl)imidazol-1-yl]benzophenone is treated with phthalimide and triphenylphosphine and finally with diethyl azodicarboxylate to give 2'-chloro-5-nitro-2-[2-phthalimidomethyl)imidazol-1-yl]benzophenone.
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2'-chloro-5-nitro-2-[2-(hydroxymethyl)imidazol-1-yl]benzophenone
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Synthesis routes and methods V

Procedure details

5-Aza-6-(3-pyridyl)-tricyclo[3.3.1.13,7decan-2-one: LDA (8.0 mmol) was generated at 0° C. by adding n-BuLi (3.40 mL of 2.35 M solution in hexane, 8.0 mmol) to a solution of diisopropylamine (1.40 mL, 10.0 mmol) in dry THF (10.0 mL). The Schiff base, 2-aza-1,1-diphenyl-3-(pyridyl)prop-2-ene, formed from the reaction of 3-aminomethyl pyridine with benzophenone (2.18 g, 8.0 mmol; prepared using the method described in U.S. Pat. No. 5,510,355 to Bencherif et al.) was dissolved in dry THF (10.0 mL) and the solution cooled to −78° C. under a nitrogen atmosphere. LDA was then transferred to the solution of the Schiff base, using a double tipped needle under a positive nitrogen atmosphere. The resulting purple suspension was stirred for a further 45 minutes, during which time the temperature of the reaction mixture was allowed to rise to −45° C.
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3.3.1.13,7decan-2-one
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8 mmol
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3.4 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzophenone-carbonyl-13C
Reactant of Route 2
Benzophenone-carbonyl-13C
Reactant of Route 3
Benzophenone-carbonyl-13C
Reactant of Route 4
Benzophenone-carbonyl-13C
Reactant of Route 5
Benzophenone-carbonyl-13C
Reactant of Route 6
Benzophenone-carbonyl-13C

Citations

For This Compound
8
Citations
JA Mucha, DW Pratt - The Journal of Chemical Physics, 1977 - aip.scitation.org
We describe measurements of the complete angular dependence of the optically detected magnetic resonance (ODMR) spectra of the lowest triplet states of benzophenone, carbonyl‐ …
Number of citations: 0 aip.scitation.org
Y Sakaguchi, S Nagakura, A Minoh, H Hayashi - Chemical Physics Letters, 1981 - Elsevier
The magnetic isotope effect upon the decay of the benzophenone ketyl radical in an SDS micelle was studied by nanosecond laser photolysis. The decay rate constants at a magnetic …
Number of citations: 0 www.sciencedirect.com
RA Bolívar, K Doppert, C Rivas - Journal of Heterocyclic …, 1982 - Wiley Online Library
The assignment of the carbon‐13 nmr resonances of a series of oxetanes derived from the photoaddition of benzophenone and 2‐naphthaldehyde to furan and some of its methyl …
Number of citations: 0 onlinelibrary.wiley.com
JA Mucha, DW Pratt - The Journal of Chemical Physics, 1977 - aip.scitation.org
This paper reports the observation and analysis of magnetically induced changes in the phosphorescence intensities of triplet state benzophenone, carbonyl‐ 13 C‐benzophenone, and …
Number of citations: 0 aip.scitation.org
G Likhtenshtein - Electron Spin Interactions in Chemistry and Biology …, 2016 - Springer
… calculated time profiles of the probabilities of finding the ST 0 mixed state for four combinations of hyperfine lines of SDS alkyl and BP- 13 C ketyl radicals (benzophenone-carbonyl-13C…
Number of citations: 0 link.springer.com
H Hayashi, Y Sakaguchi - Lasers in Polymer Science and …, 1989 - books.google.com
… We also carried out similar experiments for benzophenone-dio (BP-d₁o) and benzophenone-carbonyl-13C (BP-13C) and compared their results with those for BP. Figure 14 …
Number of citations: 0 books.google.com
A Sunyer-Caldú, B Benedetti, C Valhondo… - Science of The Total …, 2023 - Elsevier
The need and availability of freshwater is a major environmental issue, aggravated by climate change. It is necessary to find alternative sources of freshwater. Wastewater could …
Number of citations: 0 www.sciencedirect.com
R Muñoz Conde - 2014 - upcommons.upc.edu
In the last years, there has been a great production and use of Personal Care Products (PCPs), like soaps, sunscreens, fragrances and insect repellant. These compounds present a …
Number of citations: 0 upcommons.upc.edu

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